molecular formula C9H15NO3 B138626 1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one CAS No. 132945-52-9

1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one

Cat. No.: B138626
CAS No.: 132945-52-9
M. Wt: 185.22 g/mol
InChI Key: QXWURQKOENDEDO-UHFFFAOYSA-N
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Description

1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one typically involves the acetylation of 4-hydroxypiperidine. One common method is the reaction of 4-hydroxypiperidine with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1,4-Diketopiperidine.

    Reduction: 1,4-Dihydroxypiperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one is unique due to its dual acetyl and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound in the synthesis of complex molecules and the development of new pharmaceuticals.

Properties

CAS No.

132945-52-9

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

1-(1-acetyl-4-hydroxypiperidin-4-yl)ethanone

InChI

InChI=1S/C9H15NO3/c1-7(11)9(13)3-5-10(6-4-9)8(2)12/h13H,3-6H2,1-2H3

InChI Key

QXWURQKOENDEDO-UHFFFAOYSA-N

SMILES

CC(=O)C1(CCN(CC1)C(=O)C)O

Canonical SMILES

CC(=O)C1(CCN(CC1)C(=O)C)O

Synonyms

4-Piperidinol, 1,4-diacetyl- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1-acetyl-4-hydroxy-4-(2-trimethylsilylethynyl)piperidine (13 g) in a mixture of tetrahydrofuran (100 ml), water (25 ml) and N,N-dimethylformamide (10 drops) were added mercuric sulfate (1.6 g) and sulfuric acid (10 drops), and the resultant mixture was stirred at ambient temperature for 15 hours. After adjusting pH to around 8 with sodium hydrogen carbonate, the reaction mixture was filtered with "florisil" (trademark, made by Floridin Co.) and the residue was washed with ethyl acetate and tetrahydrofuran. Filtrate and washings were combined and evaporated in vacuo, and the residue was dissolved in ethyl acetate, dried over magnesium sulfate. Evaporation of the solvent gave 1,4-diacetyl-4-hydroxypiperidine (8.75 g).
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1-acetyl-4-hydroxy-4-(2-trimethylsilylethynyl)piperidine
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13 g
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100 mL
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mercuric sulfate
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1.6 g
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resultant mixture
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